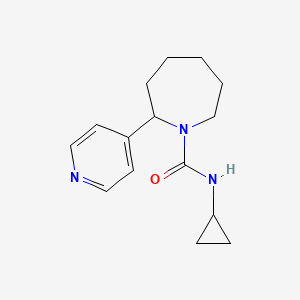
N-cyclopropyl-2-pyridin-4-ylazepane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-2-pyridin-4-ylazepane-1-carboxamide, also known as JNJ-31020028, is a small molecule drug compound that has been extensively researched for its potential therapeutic applications. This compound belongs to the class of azepane carboxamides and has shown promising results in various scientific studies.
Mécanisme D'action
N-cyclopropyl-2-pyridin-4-ylazepane-1-carboxamide acts as an antagonist of the TRPV1 receptor, which is a non-selective cation channel that plays a crucial role in pain perception. By blocking this receptor, N-cyclopropyl-2-pyridin-4-ylazepane-1-carboxamide can reduce the transmission of pain signals, thereby providing relief from pain.
Biochemical and Physiological Effects:
N-cyclopropyl-2-pyridin-4-ylazepane-1-carboxamide has been shown to have a potent and selective inhibitory effect on the TRPV1 receptor. This has been demonstrated in various in vitro and in vivo studies. N-cyclopropyl-2-pyridin-4-ylazepane-1-carboxamide has also been shown to reduce pain sensitivity in animal models, indicating its potential as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclopropyl-2-pyridin-4-ylazepane-1-carboxamide has several advantages for lab experiments. It is a small molecule drug compound that can be easily synthesized and purified. It has also been extensively studied, with a large body of scientific literature available on its properties and potential therapeutic applications. However, one limitation of N-cyclopropyl-2-pyridin-4-ylazepane-1-carboxamide is that it has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet fully understood.
Orientations Futures
There are several potential future directions for research on N-cyclopropyl-2-pyridin-4-ylazepane-1-carboxamide. One area of interest is the development of novel TRPV1 antagonists with improved selectivity and potency. Another potential direction is the investigation of N-cyclopropyl-2-pyridin-4-ylazepane-1-carboxamide's potential for the treatment of other conditions, such as inflammatory pain and neuropathic pain. Additionally, further studies are needed to fully understand the safety and efficacy of N-cyclopropyl-2-pyridin-4-ylazepane-1-carboxamide in humans, which could pave the way for its use as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N-cyclopropyl-2-pyridin-4-ylazepane-1-carboxamide is a complex process that involves several steps. The initial step involves the reaction of cyclopropylamine with 2-bromo-4-pyridinecarboxylic acid to form N-cyclopropyl-2-pyridin-4-ylacetamide. This intermediate is then reacted with 1,6-dibromohexane to form N-cyclopropyl-2-pyridin-4-ylazepane-1-carboxamide.
Applications De Recherche Scientifique
N-cyclopropyl-2-pyridin-4-ylazepane-1-carboxamide has been extensively researched for its potential therapeutic applications. It has been shown to have a potent and selective inhibitory effect on the human TRPV1 receptor, which is involved in pain perception. This makes N-cyclopropyl-2-pyridin-4-ylazepane-1-carboxamide a potential candidate for the treatment of chronic pain conditions.
Propriétés
IUPAC Name |
N-cyclopropyl-2-pyridin-4-ylazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c19-15(17-13-5-6-13)18-11-3-1-2-4-14(18)12-7-9-16-10-8-12/h7-10,13-14H,1-6,11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNYCDWVBMMJNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(N(CC1)C(=O)NC2CC2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-Fluorophenyl)methyl]-3-pyridin-2-ylurea](/img/structure/B7529935.png)
![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-3-(1H-pyrazol-4-yl)urea](/img/structure/B7529943.png)
![4-chloro-N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7529951.png)
![N-[[1-(4-chloro-1H-pyrrole-2-carbonyl)piperidin-3-yl]methyl]methanesulfonamide](/img/structure/B7529955.png)
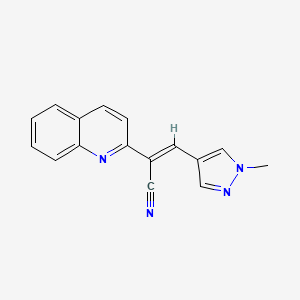
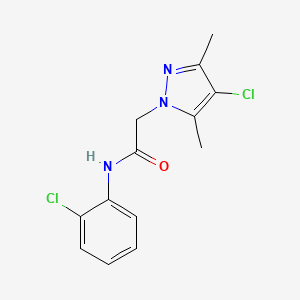

![N-carbamoyl-3-[1-(3-chlorophenyl)ethyl-methylamino]propanamide](/img/structure/B7529982.png)
![N-carbamoyl-3-[(4-chlorophenyl)methyl-cyclopropylamino]propanamide](/img/structure/B7529988.png)
![1-(1,4-Dioxaspiro[4.5]decan-8-yl)-3-methylurea](/img/structure/B7529990.png)
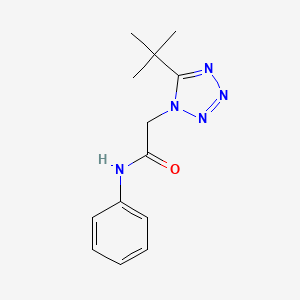
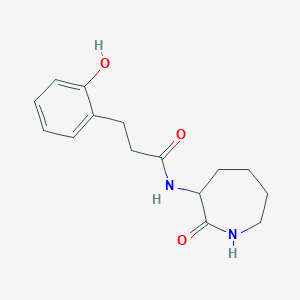
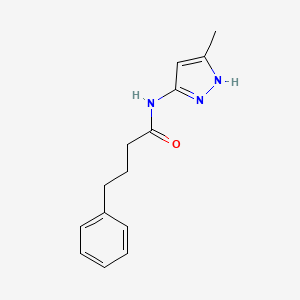
![4-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazole-5-carboxamide](/img/structure/B7530034.png)